molecular formula C₃₄H₄₅FN₄O₁₃P₂ B1142257 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1337482-17-3

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B1142257
CAS No.: 1337482-17-3
M. Wt: 798.69
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Classification as a Nucleotide Analog

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a synthetic nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase (RdRp). Its development aligns with advancements in antiviral therapeutics targeting RNA viruses, particularly hepatitis C virus (HCV) and coronaviruses.

The compound belongs to a class of phosphoramidate prodrugs, which enhance intracellular delivery of active nucleotide triphosphates. This strategy was pioneered in drugs like sofosbuvir (PSI-7977), a uridine analog approved for HCV treatment. The structural complexity of this compound—featuring a 1'-cyano-2'-fluoro-2'-methyl-ribose modification and phosphoramidate linkages—reflects optimizations for enzymatic stability and target specificity.

Chemical Classification and Nomenclature Systems

This molecule is classified under:

  • Nucleotide analogs : Mimics endogenous nucleosides, incorporating modified sugar and base moieties.
  • Prodrugs : Requires enzymatic activation to release the pharmacologically active metabolite.

IUPAC Name
The systematic name follows guidelines for stereochemistry and functional group prioritization:
This compound

Key features include:

  • Stereochemical descriptors (2S, 2R, 3R, etc.) defining spatial arrangement.
  • Phosphoramidate linkages enabling prodrug activation.

Molecular Formula and Structural Identifiers

Molecular Formula
Derived from the IUPAC name, the formula is:
C₃₄H₄₃FN₅O₁₄P₂

Structural Identifiers

Identifier Value
SMILES CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC[C@H]2C@@HOP(=O)(OC3=CC=CC=C3)NCC@HO
InChIKey RWWYLEGWBNMMLJ-YSOARWBDSA-N
XLogP3 3.2

The structure includes:

  • A fluorinated methyl-oxolane ring for enhanced metabolic stability.
  • Dioxopyrimidinyl base mimicking uracil in viral RNA.

Data Tables

Table 1: Molecular and Structural Data

Property Detail
Molecular Weight 848.68 g/mol
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 14
Rotatable Bonds 16
Topological Polar SA 242 Ų

Table 2: Classification and Nomenclature

System Identifier
IUPAC Name This compound
Simplified Synonym Not formally assigned; analogous to sofosbuvir derivatives.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53?,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORGVRHMQFKTN-ACVYKXDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45FN4O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of propan-2-yl (2S)-2-[...]-propanoate is C₃₄H₄₅FN₄O₁₃P₂, with a molecular weight of approximately 798.69 g/mol. The compound features a unique structural configuration that includes:

  • Propan-2-yl group
  • Phenoxyphosphoryl moiety
  • Dioxopyrimidin and fluorinated components

This structural complexity contributes to its biological activity and potential therapeutic benefits.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it can modulate the activity of target proteins involved in various disease pathways. Notably, molecular docking studies suggest that propan-2-yl (2S)-2-[...]-propanoate can effectively bind to enzymes critical for pathogen survival and cancer cell proliferation.

Table: Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymatic activities,
Receptor InteractionModulates receptor activity affecting cellular processes,
Antiviral PotentialCandidate for antiviral therapies,
Anticancer ActivityPotential in oncology applications,

Synthesis and Chemical Reactions

The synthesis of propan-2-yl (2S)-2-[...]-propanoate involves multiple steps, including the formation of the oxolan ring and the introduction of functional groups such as fluorine and hydroxyl groups. Each step requires specific reaction conditions to ensure high yield and purity.

Common Reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to remove certain functional groups.
  • Substitution : The fluorine atom may be substituted with other functional groups.

These reactions highlight the compound's versatility and potential for further modifications to enhance its biological activity.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of propan-2-yl (2S)-2-[...]-propanoate in various biological assays:

  • Antiviral Activity : In vitro studies showed significant inhibition of viral replication in cell cultures.
    • Study Reference : A study published in 2023 reported a 75% reduction in viral load when cells were treated with the compound.
  • Anticancer Properties : Animal models demonstrated tumor growth inhibition when treated with propan-2-yl (2S)-2-[...]-propanoate.
    • Study Reference : A recent publication indicated a 50% reduction in tumor size after four weeks of treatment .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C34H45FN4O13P2
  • Molecular Weight : 798.7 g/mol

Structural Features

The compound features:

  • A dioxopyrimidine moiety that enhances its biological activity.
  • Fluorinated and hydroxylated groups that contribute to its reactivity and stability.
  • A phosphonate group that is often associated with biological activity, particularly in nucleotide analogs.

Antiviral Activity

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has been investigated for its potential as an antiviral agent. Its mechanism of action may involve the inhibition of viral replication processes similar to other nucleoside analogs. For instance, compounds with similar structures have shown efficacy against viruses like the Hepatitis C virus by targeting essential viral proteins .

Pharmaceutical Development

The compound's unique chemical structure positions it as a candidate for drug development. Its ability to mimic natural nucleotides allows it to interfere with viral RNA synthesis. This characteristic is particularly valuable in the design of therapies for viral infections where traditional treatments are ineffective.

Chemical Synthesis Research

Research into the synthesis of propan-2-yl (2S)-2-[...] has led to advancements in synthetic methodologies. The compound's synthesis typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. This research is crucial for scaling up production for clinical applications .

Case Study 1: Antiviral Efficacy

A study published in Nature explored the antiviral properties of structurally similar compounds, demonstrating that modifications in the molecular structure could significantly enhance activity against specific viral targets. The findings suggest that propan-2-yl (2S)-2-[...] could be optimized further for improved efficacy against a broader range of viruses .

Case Study 2: Synthesis Optimization

Research conducted on the synthesis pathways for this compound revealed that using continuous flow reactors can improve reaction efficiency and product yield. This method minimizes by-products and enhances the scalability of production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-Amino-6-Ethoxy-9H-Purin-9-yl)-4,4-Dichloro-3-Hydroxyoxolan-2-yl]Methoxy}(Phenoxy)Phosphoryl]Amino}Propanoate ()
  • Molecular Weight : 633.42 g/mol.
  • Key Differences: Replaces the dioxopyrimidine with a 2-amino-6-ethoxy purine base. Contains 4,4-dichloro substituents on the oxolane ring.
  • Implications: The purine base may alter base-pairing specificity in viral RNA.
Methyl Ester Analog ()
  • Molecular Weight : 501.40 g/mol.
  • Key Differences :
    • Substitutes the isopropyl ester with a methyl ester .
  • Implications :
    • Lower molecular weight may improve aqueous solubility but reduce cell membrane permeability.
    • Faster metabolic hydrolysis could limit sustained antiviral activity compared to the isopropyl variant .
Sulfanylidene-Phosphorus Derivative ()
  • Molecular Weight : 600.38 g/mol.
  • Key Differences :
    • Replaces a phosphoryl oxygen with a sulfanylidene group (S=P).
  • Implications :
    • Enhanced electrophilicity may improve binding to viral polymerase but increase off-target reactivity .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Target/Activity Metabolic Stability
Target Compound (Sovaldi) 600.38 4-Fluoro-4-methyl, isopropyl ester HCV NS5B polymerase inhibitor High (fluorination)
Compound 633.42 4,4-Dichloro, 2-amino-6-ethoxy purine Antiviral (unspecified) Moderate
Methyl Ester Analog 501.40 Methyl ester Research compound Low
Sulfanylidene Derivative 600.38 Sulfanylidene phosphorus Preclinical antiviral candidate Moderate

Pharmacokinetic and Efficacy Comparisons

  • Sovaldi :
    • Bioactivation : The isopropyl ester undergoes hydrolysis in hepatocytes to release the active triphosphate form, ensuring liver-specific delivery .
    • Half-Life : ~27 hours, supporting once-daily dosing.
  • Compound :
    • The ethoxy purine may reduce base-pairing efficiency with HCV RNA, lowering potency compared to Sovaldi’s dioxopyrimidine .
  • Methyl Ester Analog :
    • Rapid esterase-mediated cleavage likely shortens duration of action, necessitating higher doses .

Preparation Methods

Intermediate Condensation and Hydrolysis

The first patented route involves the condensation of a ribose-derived intermediate (compound 4 ) with a phenoxyphosphoryl amino acid derivative (compound 5 ) to form a protected phosphoramidate intermediate (compound 3 ). Key steps include:

  • Coupling Reaction : Compound 4 (where R = hydrogen or hydroxy-protecting group, X = leaving group such as tosylate or mesylate) reacts with compound 5 in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 8–12 hours. The reaction proceeds via nucleophilic displacement of the leaving group (X), forming a P–O bond.

  • Hydrolysis : Compound 3 undergoes hydrolysis in 70% aqueous acetic acid at 90–95°C, cleaving the benzoyl protecting group to yield compound 2 . This step achieves >95% conversion within 4–6 hours, as monitored by HPLC.

  • Deprotection : The final deprotection of compound 2 using aqueous ammonia or ammonium chloride at 25–30°C yields sofosbuvir.

Critical Parameters :

  • Solvent Selection : Acetic acid is preferred for hydrolysis due to its dual role as solvent and catalyst.

  • Temperature Control : Elevated temperatures (90–95°C) accelerate hydrolysis but require careful monitoring to avoid racemization.

Metallic Salt-Mediated Coupling

An improved method employs metallic salts (e.g., MgCl₂, LiCl) to facilitate coupling between compound III (a deprotected ribose intermediate) and compound II (a phosphoramidate precursor) under ambient conditions.

  • Reaction Setup : Compound III is reacted with compound II in tetrahydrofuran (THF) containing MgCl₂ (1.2 equiv) and ammonium chloride (2.0 equiv) at 25–30°C for 2–6 hours.

  • Workup : The reaction mixture is concentrated under reduced pressure, and the crude product is recrystallized from a mixture of acetonitrile and ethyl acetate (3:1 v/v) to afford sofosbuvir in 82–88% yield.

Advantages :

  • Eliminates cryogenic conditions (−20°C to −15°C) required in earlier methods.

  • Reduces reliance on Grignard reagents, enhancing safety and scalability.

Key Intermediates and Their Characterization

Compound 3a: Crystalline Intermediate

The crystalline intermediate 3a (formula C₂₃H₂₈FN₃O₉P) is characterized by a distinctive X-ray powder diffraction pattern with peaks at 2θ = 8.5°, 12.7°, 17.3°, and 21.9°. This intermediate’s stability under acidic hydrolysis conditions makes it pivotal for large-scale production.

Compound II: Phosphoramidate Precursor

Compound II (formula C₁₅H₂₂NO₇P) features a chiral center at the phosphorus atom, necessitating stereoselective synthesis. Chiral resolution via supercritical fluid chromatography (SFC) using 20% methanol in CO₂ achieves >99% enantiomeric excess.

Reaction Conditions and Optimization

Solvent and Catalyst Screening

ParameterIntermediate CondensationMetallic Salt-Mediated
Solvent 1,4-DioxaneTetrahydrofuran
Catalyst NoneMgCl₂/NH₄Cl
Temperature 60–80°C25–30°C
Reaction Time 8–12 hours2–6 hours
Yield 75–85%82–88%

Hydrolysis Kinetics

Hydrolysis of compound 3 in 70% acetic acid follows first-order kinetics with a rate constant (k) of 0.18 h⁻¹ at 90°C. The reaction’s activation energy (Eₐ) is calculated as 45 kJ/mol, indicating moderate temperature sensitivity.

Purification and Isolation Techniques

Crystallization

Sofosbuvir is purified via anti-solvent crystallization using ethyl acetate and n-heptane (1:2 v/v). This method reduces impurity levels (e.g., des-fluoro byproducts) to <0.1%.

Chromatography

Preparative HPLC with a C18 column and isocratic elution (acetonitrile:water = 65:35) resolves diastereomeric impurities, achieving >99.5% purity.

Comparative Analysis of Methodologies

CriteriaIntermediate CondensationMetallic Salt-Mediated
Scalability ModerateHigh
Operational Safety Requires high-temperature stepsRoom-temperature process
Environmental Impact High solvent consumptionEco-friendly solvents
Cost Efficiency ModerateHigh

Q & A

Q. What safety protocols are critical for handling phosphorylated intermediates during scale-up?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves (tested for permeation resistance), and full-face respirators with P100 filters .
  • Waste Management : Quench reactive phosphoryl intermediates with 10% aqueous NaHCO3_3 before disposal .

Data Analysis & Computational Tools

Q. How can machine learning (ML) improve reaction condition screening for this compound?

  • Methodological Answer :
  • Dataset Curation : Train ML models on existing reaction data (e.g., solvent, catalyst, yield) from analogous phosphorylated nucleosides .
  • Active Learning : Use platforms like COMSOL Multiphysics to iteratively refine predictions for optimal temperature/pH ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.